4-chloro-2-nitro-N-(pentan-3-yl)benzamide
Description
4-Chloro-2-nitro-N-(pentan-3-yl)benzamide is a benzamide derivative characterized by a chloro substituent at the 4-position and a nitro group at the 2-position of the benzene ring. The amide nitrogen is bonded to a pentan-3-yl group, an aliphatic chain that confers moderate lipophilicity.
Properties
IUPAC Name |
4-chloro-2-nitro-N-pentan-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-9(4-2)14-12(16)10-6-5-8(13)7-11(10)15(17)18/h5-7,9H,3-4H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYALZYEOHJWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(pentan-3-yl)benzamide typically involves the following steps:
Nitration: The nitration of 4-chlorobenzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Alkylation: The nitrated product is then subjected to alkylation with pentan-3-ylamine under basic conditions to form the desired compound.
The reaction conditions for these steps include maintaining low temperatures during nitration to control the reaction rate and prevent over-nitration. The alkylation step is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-chloro-2-amino-N-(pentan-3-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and pentan-3-ylamine.
Scientific Research Applications
4-chloro-2-nitro-N-(pentan-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group and the benzamide moiety can also participate in binding interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
5-Chloro-2-nitro-N-(pentan-3-yl)benzamide (CAS 923182-90-5) :
- A positional isomer with the chloro group at the 5-position instead of the 4-position.
- Molecular formula: C₁₂H₁₅ClN₂O₃; molecular weight: 270.71 .
- Key Difference : The 4-chloro substitution in the target compound may enhance steric accessibility for interactions compared to the 5-chloro isomer, as meta-substituents (e.g., 3- or 5-position) often reduce planarity and binding efficiency in aromatic systems .
- 4-Nitro-N-[5-(4-nitro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide (C7): Features a nitro group at the 4-position and a 1,3,4-oxadiazole ring. Exhibited superior anti-inflammatory activity compared to 2- or 3-nitro analogues, highlighting the importance of para-substitution for bioactivity .
Amide Nitrogen Substituents
4-Chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide :
- Molecular formula: C₁₄H₈ClF₃N₂O₃; molecular weight: 344.66.
- The trifluoromethyl (CF₃) group on the phenyl ring increases lipophilicity and metabolic stability compared to the pentan-3-yl group in the target compound. CF₃ is a strong electron-withdrawing group, which may enhance binding to hydrophobic pockets in enzymes .
- N-(3-Chlorophenethyl)-4-nitrobenzamide: Contains a phenethyl group with a 3-chloro substituent on the amide nitrogen. Comparison: The aromatic phenethyl group may engage in π-π stacking interactions, whereas the aliphatic pentan-3-yl group in the target compound likely improves solubility in nonpolar environments .
Heterocyclic Analogues
- 4-Chloro-2-nitro-N-(4-(4-trifluoromethylphenyl)-1,2,5-oxadiazol-3-yl)benzamide (Compound 18): Incorporates a 1,2,5-oxadiazole ring, known for improving metabolic stability and binding affinity. Melting point: 208–209°C; yield: 52%. Comparison: The oxadiazole ring may confer higher rigidity and specificity for biological targets compared to the flexible pentan-3-yl chain in the target compound .
Electronic and Steric Effects
- 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide: Substituted with an amino group at the 3-position and a chloro group at the 4-position. Comparison: The amino group introduces electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound. This difference could alter reactivity in nucleophilic substitution or redox reactions .
Benzamide derivatives with methyl substituents (Table 2 in ) :
- Methyl groups at the 4-position on the benzamide ring showed weak DNA gyrase inhibition (IC₅₀ >100 μM).
- Comparison : The target compound’s 4-chloro substituent may provide better steric and electronic compatibility with enzyme active sites compared to methyl groups .
Biological Activity
4-Chloro-2-nitro-N-(pentan-3-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H16ClN2O3
- Molecular Weight: 272.73 g/mol
- IUPAC Name: this compound
The compound features a chloro group, a nitro group, and an amide functional group, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
- Chloro Group Interactions : The chloro substituent can participate in nucleophilic substitution reactions, potentially affecting enzyme activity.
- Benzamide Moiety : This part of the molecule may modulate protein interactions, influencing various signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.
| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 32 µg/mL |
| Gram-negative | Escherichia coli | 64 µg/mL |
| Fungal | Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results demonstrated not only bactericidal activity but also synergy with existing antibiotics, suggesting potential applications in combination therapy .
- Cancer Cell Line Study : In another study focused on breast cancer, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed significant changes in cell cycle distribution following treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
